molecular formula C9H4ClF7O2S B3006256 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride CAS No. 1959608-04-8

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride

Cat. No.: B3006256
CAS No.: 1959608-04-8
M. Wt: 344.63
InChI Key: XLDCXSQWDHVGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H4ClF7O2S. It is a derivative of benzenesulfonyl chloride, where the hydrogen atoms on the benzene ring are substituted with a perfluoropropan-2-yl group. This compound is known for its high reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with perfluoropropan-2-yl reagents under controlled conditions. One common method involves the use of trifluoromethylation agents to introduce the perfluoropropan-2-yl group onto the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules, thereby altering their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is unique due to its specific perfluoropropan-2-yl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF7O2S/c10-20(18,19)6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCXSQWDHVGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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